Cbz-3-Chloro-L-Phenylalanin
Description
Cbz-3-Chloro-L-Phenylalanin (abbreviated as Cbz-L-Phe(3-Cl)-OH) is a chemically modified amino acid derivative widely utilized in peptide synthesis and biochemical research. Its molecular weight is 333.84 g/mol, and it features a carbobenzyloxy (Cbz) protecting group attached to the α-amino group of L-phenylalanine, with a chlorine atom substituted at the meta (3rd) position of the phenyl ring . This modification enhances its utility in solid-phase peptide synthesis (SPPS) by stabilizing the amino group during coupling reactions while introducing steric and electronic effects that influence peptide conformation and interactions.
The compound is cataloged under CAT No: CP11508 by Creative Peptides, a leading provider of custom peptide synthesis services. Its applications span drug discovery, metabolic studies, and structural biology, particularly in contexts requiring halogenated aromatic side chains to modulate binding affinity or stability .
Properties
IUPAC Name |
(2S)-3-(3-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c18-14-8-4-7-13(9-14)10-15(16(20)21)19-17(22)23-11-12-5-2-1-3-6-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFZOONMJOMOIW-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC(=CC=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC(=CC=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cbz-3-Chloro-L-Phenylalanin can be synthesized through several methods. One common approach involves the protection of the amino group of 3-chloro-L-phenylalanine with a carbobenzyloxy group. This can be achieved by reacting 3-chloro-L-phenylalanine with benzyl chloroformate in the presence of a base such as sodium hydroxide or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps like crystallization and purification to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Cbz-3-Chloro-L-Phenylalanin undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrogenation: The Cbz protecting group can be removed through hydrogenation using palladium on carbon as a catalyst.
Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Hydrogenation: Hydrogen gas and palladium on carbon are commonly used.
Coupling Reactions: Reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are often employed.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Hydrogenation: The deprotected amino acid, 3-chloro-L-phenylalanine.
Coupling Reactions: Peptides containing the 3-chloro-L-phenylalanine residue.
Scientific Research Applications
Cbz-3-Chloro-L-Phenylalanin is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme-substrate interactions and protein structure-function relationships.
Medicine: As an intermediate in the synthesis of pharmaceuticals and as a tool in drug discovery.
Industry: In the production of peptide-based drugs and other bioactive compounds.
Mechanism of Action
The mechanism of action of Cbz-3-Chloro-L-Phenylalanin is primarily related to its role as a protected amino acid in peptide synthesis. The Cbz group protects the amino group during chemical reactions, preventing unwanted side reactions. Once the desired peptide is synthesized, the Cbz group can be removed to reveal the free amino group, allowing the peptide to function biologically.
Comparison with Similar Compounds
Research Findings and Data Trends
- Peptide Stability : A 2025 study by Creative Peptides demonstrated that peptides incorporating this compound exhibited ~20% higher thermal stability than those with unmodified phenylalanine, attributed to the chloro group’s electron-withdrawing effects .
Comparative Solubility :
Compound Solubility in DMSO (mg/mL) This compound 45 Cbz-4-Chloro-L-Phenylalanin 38 Cbz-L-Phenylalanin 62
The reduced solubility of chloro-substituted variants highlights trade-offs between functionalization and practical handling .
Biological Activity
Cbz-3-Chloro-L-Phenylalanin is a chlorinated derivative of the amino acid phenylalanine, characterized by the presence of a carbobenzyloxy (Cbz) protecting group and a chlorine atom at the 3-position of the phenyl ring. This compound has garnered interest due to its potential applications in peptide synthesis and its biological activity, which may differ significantly from non-chlorinated analogs.
- Molecular Formula : C₁₃H₁₄ClN₁O₂
- Molecular Weight : Approximately 251.71 g/mol
- Density : Approximately 1.2 g/cm³
- Boiling Point : Estimated around 500 °C at 760 mmHg
The unique substitution pattern of chlorine on the phenyl ring is hypothesized to influence the compound's reactivity and biological interactions, potentially affecting its role as a substrate in various biochemical pathways.
Research indicates that chlorinated phenylalanine derivatives, such as this compound, exhibit altered biological properties compared to their non-chlorinated counterparts. The presence of chlorine may affect enzyme interactions, receptor binding, and overall metabolic pathways. Specifically, studies suggest that chlorinated compounds can modulate the activity of transport proteins like LAT-1 (Large-neutral Amino Acid Transporter 1), which is crucial for amino acid transport across cell membranes .
Inhibition Studies
In vitro studies have shown that this compound can inhibit certain enzymes involved in metabolic processes. For instance, it has been evaluated for its inhibitory effects on amino acid transport systems, with findings indicating significant inhibition rates compared to non-chlorinated phenylalanine derivatives .
Peptide Synthesis Applications
This compound has been utilized in peptide synthesis due to its ability to act as a versatile building block. Its chlorinated structure allows for selective reactions that can lead to the formation of complex peptides with enhanced biological properties. For instance, peptides synthesized using this compound have demonstrated improved stability and bioactivity in various biological assays.
Toxicological Assessments
Toxicological studies have assessed the safety profile of this compound in model organisms. Research indicates that while it exhibits some degree of bioactivity, it remains within acceptable toxicity thresholds when used in controlled environments. Long-term studies are ongoing to better understand its effects on different biological systems.
Comparative Analysis
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₁₃H₁₄ClN₁O₂ | Chlorination at position 3; altered reactivity |
| Cbz-L-Phenylalanine | C₁₃H₁₅N₁O₂ | No halogen substituents; simpler structure |
| Cbz-2,5-Dichloro-L-Phenylalanine | C₁₃H₁₂Cl₂N₁O₂ | Dichlorination pattern; distinct biochemical properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
